5-Carbethoxyuracil Hydrate
Overview
Description
5-Carbethoxyuracil Hydrate is a chemical compound with the CAS Number: 1820712-04-6 . Its molecular weight is 202.17 and its IUPAC name is ethyl 2,4-dihydroxypyrimidine-5-carboxylate hydrate . It is a white to yellow or grey solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O4.H2O/c1-2-13-6 (11)4-3-8-7 (12)9-5 (4)10;/h3H,2H2,1H3, (H2,8,9,10,12);1H2 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a white to yellow or grey solid . It is stored at room temperature .Scientific Research Applications
Antiviral Activities
5-Carbethoxyuracil hydrate derivatives have been investigated for their potential antiviral activities. A study synthesized 1-carbethoxymethyluracils and derivatized them to hydrazides, which were then reacted with monosaccharides to create sugar hydrazones. These compounds showed moderate activity against hepatitis B virus (Ali, Amer, & Abdel-Rahman, 2007).
Reactivity and Alkylation Studies
The reactivity of 5-carbethoxy-2-thiouracil towards various organohalogen compounds under phase-transfer catalysis conditions has been studied, resulting in the production of S-monoalkylated and simultaneous S- and N-dialkylated products (Hassan, Mohamed, Shiba, El-Regal, & Khalil, 2003).
Chemoselectivity and Derivative Synthesis
Another research highlighted the chemoselectivity of C5-carbethoxy function in thiophene dicarboxylate towards nucleophilic attack by hydrazine hydrate. This resulted in the formation of various derivatives, including monocarbohydrazides and their reaction products, which were screened for antituberculosis, antibacterial, and antifungal activities (Hegde, Kolavi, & Khazi, 2006).
In Vitro Cytotoxicity
Studies have also explored the in vitro cytotoxicity of copper(I) halide complexes of 5-carbethoxy-2-thiouracil. These complexes were tested against various tumor cell lines, with mixed-ligand complexes containing triphenylphosphine showing high cytotoxicity compared to phosphine-free ones (Papazoglou, Cox, Hatzidimitriou, Kokotidou, Choli-Papadopoulou, & Aslanidis, 2014).
Synthesis and Biological Application
The synthesis and biological application of copper complex of 5-carbethoxy-2-thiouracil have been documented, focusing on its effects against tumor cell lines. This study observed that the mixed-ligand complexes with triphenylphosphine were extremely cytotoxic (Kumar & Suman, 2020).
Properties
IUPAC Name |
ethyl 2,4-dioxo-1H-pyrimidine-5-carboxylate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4.H2O/c1-2-13-6(11)4-3-8-7(12)9-5(4)10;/h3H,2H2,1H3,(H2,8,9,10,12);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIELLLWKQHKAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)NC1=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.